DHODH Inhibitory Activity: Baseline Potency Defined for Scaffold Optimization
The target compound demonstrates defined inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a validated therapeutic target in immuno-oncology and autoimmune disorders, with an IC50 of 1.09 µM [1]. This establishes a clear baseline potency for the unsubstituted methyl ester scaffold, enabling rational SAR exploration where subsequent N-alkylation or ring substitution can modulate activity by orders of magnitude. The ethyl ester analog (ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate) exhibits a divergent target profile, primarily engaging acetylcholinesterase (AChE) rather than DHODH .
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.09 µM (1090 nM) |
| Comparator Or Baseline | Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate: AChE inhibition (primary target), DHODH activity not reported |
| Quantified Difference | Target compound defines DHODH-active scaffold; ethyl ester shifts target selectivity toward AChE |
| Conditions | Recombinant human DHODH, 20 min incubation, DCIP dye-based colorimetric assay, 1 mM L-dihydroorotate, 1 mM CoQ |
Why This Matters
Procurement of the correct ester homolog directly determines which biological target is engaged, a critical factor for assay validation and hit-to-lead progression.
- [1] BindingDB. BDBM50020688 (CHEMBL3290847). IC50 = 1.09E+3 nM for human DHODH. View Source
